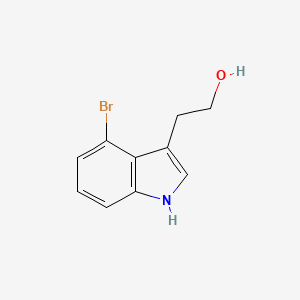

2-(4-bromo-1H-indol-3-yl)ethanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-bromo-1H-indol-3-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO/c11-8-2-1-3-9-10(8)7(4-5-13)6-12-9/h1-3,6,12-13H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQTDRZYOUJTQQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)C(=CN2)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40583307 | |

| Record name | 2-(4-Bromo-1H-indol-3-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202753-56-8 | |

| Record name | 2-(4-Bromo-1H-indol-3-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-(4-bromo-1H-indol-3-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties of 2-(4-bromo-1H-indol-3-yl)ethanol, also known as 4-bromotryptophol. The information is curated for researchers, scientists, and professionals in the field of drug development who are interested in the synthesis, characterization, and potential applications of this halogenated indole derivative.

Chemical Identity and Physical Properties

This compound is a derivative of tryptophol, characterized by the presence of a bromine atom at the 4-position of the indole ring. This substitution can significantly influence its physicochemical and biological properties compared to the parent compound.

Table 1: General Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 202753-56-8 | [1][2][3] |

| Molecular Formula | C₁₀H₁₀BrNO | [1][3] |

| Molecular Weight | 240.10 g/mol | [2] |

| Synonyms | 4-Bromotryptophol, 4-Bromo-1H-indole-3-ethanol | [1] |

Table 2: Known Physical Properties

| Property | Value | Source(s) |

| Melting Point | Not explicitly reported. For comparison, the related compound 4-bromo-3-methyl-1H-indole has a melting point of 79-80 °C. | [4] |

| Boiling Point | Not reported. | |

| Solubility | Expected to have limited solubility in water but be soluble in polar organic solvents such as ethanol, methanol, and chloroform, similar to tryptophol. | [5][6] |

| Storage Temperature | Room temperature, sealed in a dry environment. |

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR provides detailed information about the hydrogen atoms in the molecule, confirming the substitution pattern and the presence of the ethanol side chain.

Table 3: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.12 | br s | - | NH |

| 7.32 | dd | 0.8, 7.7 | Ar-H |

| 7.28 | dd | 0.8, 7.7 | Ar-H |

| 7.14 | d | 2.5 | Ar-H |

| 7.02 | t | 7.8 | Ar-H |

| 3.97 | q | 6.1 | -CH₂-OH |

| 3.29 | dt | 0.6, 6.5 | Ar-CH₂- |

| 1.46 | t | 5.6 | -OH |

Solvent: CDCl₃

High-Resolution Mass Spectrometry (HRMS)

HRMS is used to determine the precise mass of the molecule, confirming its elemental composition.

Table 4: High-Resolution Mass Spectrometry Data

| Ion | Calculated m/z | Measured m/z |

| [M+H]⁺ | 240.0024 | 240.0028 |

Other Spectroscopic Data

As of the latest literature review, detailed ¹³C NMR and Infrared (IR) spectra for this compound have not been explicitly reported. However, based on the known structure, characteristic peaks can be predicted. For instance, in an IR spectrum, one would expect to see characteristic absorptions for the N-H and O-H stretching, C-H stretching from the aromatic ring and the alkyl chain, C=C stretching from the aromatic ring, and C-Br stretching.

Synthesis

The synthesis of this compound can be achieved through the reduction of a suitable precursor.

Experimental Protocol: Reduction of Ethyl 2-(4-bromo-1H-indol-3-yl)-2-oxoacetate

This protocol outlines a laboratory-scale synthesis of 4-bromotryptophol.

Workflow of the Synthesis

Procedure:

-

To a solution of ethyl 2-(4-bromo-1H-indol-3-yl)-2-oxoacetate (20 mg, 0.0675 mmol) in tetrahydrofuran (THF, 1.4 mL), add lithium aluminum hydride (17.4 mg, 0.459 mmol).

-

Reflux the reaction mixture for 2 hours.

-

After completion of the reaction (monitored by TLC), dilute the mixture with ethyl acetate.

-

Wash the organic layer with water.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) and filter.

-

Evaporate the filtrate to obtain the crude product.

-

Purify the crude product by preparative thin-layer chromatography (TLC) using a solvent system of hexane and ethyl acetate (1:1) to yield the target compound, this compound (10 mg, 63% yield).[7]

Biological Activity

Currently, there is a lack of specific data in the public domain regarding the biological activity of this compound. However, the broader class of substituted indoles and tryptophols are known to exhibit a wide range of pharmacological activities.

The indole nucleus is considered a "privileged structure" in drug discovery, and its derivatives have been investigated for various therapeutic applications, including as antimicrobial and anticancer agents.[8][9] The presence and position of a halogen, such as bromine, on the indole ring can significantly modulate the biological activity of the parent compound.

For researchers in drug development, this compound represents a scaffold that could be further modified to explore potential therapeutic activities. Given the known neurotropic effects of some tryptamine and tryptophol derivatives, investigating the neurological activity of this compound could be a potential area of research.

Logical Flow for Investigating Biological Activity

References

- 1. 4-BROMOTRYPTOPHOL CAS#: 202753-56-8 [m.chemicalbook.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. 2abiotech.net [2abiotech.net]

- 4. rsc.org [rsc.org]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. benchchem.com [benchchem.com]

- 7. 4-BROMOTRYPTOPHOL | 202753-56-8 [amp.chemicalbook.com]

- 8. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(4-bromo-1H-indol-3-yl)ethanol (4-Bromotryptophol)

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 202753-56-8

This technical guide provides a comprehensive overview of 2-(4-bromo-1H-indol-3-yl)ethanol, a halogenated derivative of the neuroactive compound tryptophol. This document is intended to serve as a valuable resource for researchers and professionals engaged in medicinal chemistry, pharmacology, and drug development by consolidating available data on its chemical properties, synthesis, and biological relevance.

Core Chemical and Physical Data

This compound, also known as 4-bromotryptophol, is a solid organic compound. The strategic placement of a bromine atom at the C4 position of the indole ring significantly influences its physicochemical properties and is anticipated to modulate its biological activity compared to the parent tryptophol molecule. A summary of its key quantitative data is presented below.

| Property | Value | Source |

| CAS Number | 202753-56-8 | [1][2][3] |

| Molecular Formula | C₁₀H₁₀BrNO | [1][2] |

| Molecular Weight | 240.10 g/mol | [3] |

| Synonyms | 4-Bromotryptophol, 4-Bromo-1H-indole-3-ethanol | [4][5] |

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a plausible and commonly employed synthetic route involves the reduction of a corresponding carboxylic acid or its derivative. One such precursor is 2-(4-bromo-1H-indol-3-yl)acetic acid.

A general experimental protocol for a similar transformation, the synthesis of a related bromo-indole derivative, is described as the reduction of an acid chloride. This can be adapted for the synthesis of this compound.

Illustrative Experimental Protocol: Reduction of 2-(4-bromo-1H-indol-3-yl)acetyl chloride

This protocol is based on general procedures for the reduction of acyl chlorides to alcohols and should be optimized for specific laboratory conditions.

Materials:

-

2-(4-bromo-1H-indol-3-yl)acetyl chloride

-

Lithium aluminium hydride (LiAlH₄) or Sodium borohydride (NaBH₄)

-

Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent

-

Dry diethyl ether

-

Saturated aqueous solution of sodium sulfate (Na₂SO₄)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and purification apparatus (e.g., for column chromatography)

Procedure:

-

Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend lithium aluminium hydride (a molar excess, typically 2-4 equivalents) in anhydrous THF under a nitrogen atmosphere.

-

Cooling: Cool the suspension to 0 °C in an ice bath.

-

Addition of Acyl Chloride: Dissolve 2-(4-bromo-1H-indol-3-yl)acetyl chloride in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension via the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature below 5-10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then again with water.

-

Work-up: Filter the resulting mixture through a pad of Celite®, washing the filter cake with diethyl ether. Combine the organic filtrates.

-

Extraction and Drying: Wash the combined organic layers with a saturated aqueous solution of sodium sulfate, then with brine. Dry the organic phase over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.

Biological Activity and Signaling Pathways

There is a significant lack of publicly available data on the specific biological activity and signaling pathways of this compound.[1] However, based on the known pharmacology of its parent compound, tryptophol, and other halogenated indole derivatives, some potential areas of biological investigation can be inferred.

Tryptophol itself is known to be a sleep-inducing agent and a quorum-sensing molecule in certain microorganisms. The introduction of a bromine atom to the indole ring can alter its lipophilicity, metabolic stability, and receptor binding affinity, potentially leading to modified or novel biological activities. Halogenated indoles have been explored for a variety of therapeutic applications, including as anticancer, antimicrobial, and anti-inflammatory agents.

Further research is required to elucidate the specific biological targets and mechanisms of action of this compound.

Visualizations

Logical Relationship of Synthesis

The following diagram illustrates a plausible synthetic pathway for this compound, starting from the corresponding acetic acid derivative.

Caption: Plausible synthetic route to this compound.

Experimental Workflow for Synthesis and Purification

The diagram below outlines a typical experimental workflow for the synthesis and purification of this compound as described in the protocol.

Caption: General workflow for synthesis and purification.

References

A Technical Guide to 2-(4-bromo-1H-indol-3-yl)ethanol: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Halogenated indoles, in particular, serve as versatile intermediates in the synthesis of complex therapeutic agents. This technical guide focuses on 2-(4-bromo-1H-indol-3-yl)ethanol , a substituted indole with potential applications in drug discovery and development. While detailed biological data on this specific molecule is limited in publicly available literature, this document provides its fundamental properties, outlines a general synthetic approach based on established methodologies for related compounds, and explores the known biological activities of the broader class of 4-bromoindole derivatives.

Core Compound Properties

The IUPAC name for the compound is This compound . Basic chemical and physical properties are summarized below.

| Property | Value | Source |

| CAS Number | 202753-56-8 | [1] |

| Molecular Formula | C₁₀H₁₀BrNO | [2] |

| Molecular Weight | 240.10 g/mol | [2] |

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in peer-reviewed literature. However, its synthesis can be logically derived from established methods for preparing substituted indoles. A common and effective method is the Fischer indole synthesis, or modifications thereof, starting from a suitably substituted phenylhydrazine and a ketone or aldehyde. Alternatively, functionalization of the pre-formed 4-bromoindole scaffold is a viable and often preferred route.

Below is a representative protocol for the synthesis of a substituted indole, which can be adapted for the synthesis of this compound from 4-bromoindole.

Representative Synthesis: Two-Step Synthesis of a 3-Substituted Indole from 4-Bromoindole

This protocol outlines a general two-step procedure to introduce a 2-hydroxyethyl group at the 3-position of the 4-bromoindole ring.

Step 1: Vilsmeier-Haack Formylation of 4-Bromoindole

-

In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride guard tube, place anhydrous N,N-dimethylformamide (DMF) and cool to 0-5 °C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise with constant stirring, maintaining the temperature below 10 °C.

-

After the addition is complete, stir the mixture for an additional 30 minutes at the same temperature to form the Vilsmeier reagent.

-

Dissolve 4-bromoindole in anhydrous DMF and add this solution dropwise to the Vilsmeier reagent.

-

After the addition, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, pour the mixture into crushed ice with vigorous stirring.

-

Neutralize the solution with a saturated sodium hydroxide solution until alkaline, which will precipitate the product.

-

Filter the solid, wash thoroughly with water, and dry to obtain 4-bromo-1H-indole-3-carbaldehyde.

Step 2: Reduction of the Aldehyde to the Alcohol

-

Suspend the 4-bromo-1H-indole-3-carbaldehyde in a suitable solvent such as methanol or ethanol in a round-bottom flask.

-

Cool the suspension in an ice bath and add sodium borohydride (NaBH₄) portion-wise with stirring.

-

After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours. Monitor the reduction by TLC.

-

Once the reaction is complete, carefully add water to quench the excess sodium borohydride.

-

Remove the solvent under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent like ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude this compound.

-

Purify the crude product by column chromatography on silica gel.

Potential Biological Activities and Therapeutic Relevance

While direct biological studies on this compound are not widely reported, the broader class of 4-bromoindole derivatives has shown significant promise in various therapeutic areas. The bromine atom at the 4-position can serve as a handle for further chemical modifications, making these compounds valuable building blocks in drug discovery.[3]

Known biological activities of related bromoindole and substituted indole derivatives include:

-

Anticancer Activity: Many indole derivatives have been investigated for their potential as anticancer agents.[1][4]

-

Anti-inflammatory and Analgesic Effects: Substituted indoles have been synthesized and evaluated for their anti-inflammatory and analgesic properties.[5][6]

-

GSK-3 Inhibition: 4-Bromoindole has been studied for its potential as a glycogen synthase kinase-3 (GSK-3) inhibitor, a target relevant for neurodegenerative diseases and other conditions.[7]

-

Antimicrobial Properties: The indole nucleus is a common feature in compounds with antibacterial and antifungal activities.[4]

The presence of the ethanol group at the 3-position may also influence the compound's pharmacokinetic and pharmacodynamic properties.

Logical Workflow for Synthesis

The following diagram illustrates a logical workflow for the synthesis of this compound, as described in the representative protocol.

Caption: A logical workflow for the synthesis of this compound.

Conclusion

This compound is a molecule of interest for medicinal chemists and drug development professionals due to its bromoindole core. While specific biological data for this compound is not yet prevalent, the known activities of related compounds suggest potential for further investigation. The synthetic route via functionalization of 4-bromoindole is a practical approach for its preparation. This guide provides a foundational understanding of this compound and a framework for its synthesis and potential exploration in therapeutic applications. Further research into the specific biological targets and mechanisms of action of this compound is warranted to fully elucidate its therapeutic potential.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. (1R)-1-(4-bromo-1H-indol-3-yl)ethanol | C10H10BrNO | CID 82758259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. rjptonline.org [rjptonline.org]

- 5. Synthesis and biological evaluation of new 3-substituted indole derivatives as potential anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. goldbio.com [goldbio.com]

Elucidation of 2-(4-bromo-1H-indol-3-yl)ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 2-(4-bromo-1H-indol-3-yl)ethanol. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide leverages established principles of organic chemistry and spectroscopic data from closely related analogs to present a robust analytical framework. This includes a proposed synthetic route, predicted spectroscopic data, and a discussion of potential biological significance, offering a valuable resource for researchers engaged in the synthesis and characterization of novel indole derivatives.

Chemical Structure and Properties

This compound is a derivative of the naturally occurring tryptophol. The presence of a bromine atom at the 4-position of the indole ring is expected to influence its electronic properties and biological activity.

Molecular Formula: C₁₀H₁₀BrNO

Molecular Weight: 240.10 g/mol

CAS Number: 202753-56-8[1]

Proposed Synthesis

A plausible and efficient method for the synthesis of this compound involves the reduction of the commercially available 4-bromoindole-3-acetic acid. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting carboxylic acids to primary alcohols and is a suitable choice for this transformation.[2][3][4][5]

Reaction Scheme:

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

4-Bromoindole-3-acetic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Distilled water

-

15% Sodium hydroxide solution

-

Anhydrous magnesium sulfate

-

Diethyl ether

-

Ethyl acetate

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere is charged with a suspension of lithium aluminum hydride (1.2 equivalents) in anhydrous THF.

-

Addition of Starting Material: A solution of 4-bromoindole-3-acetic acid (1 equivalent) in anhydrous THF is added dropwise to the LiAlH₄ suspension at 0 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 2-4 hours, or until the reaction is complete (monitored by TLC).

-

Work-up: The reaction is cooled to 0 °C and cautiously quenched by the sequential dropwise addition of water (x mL), 15% aqueous sodium hydroxide (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.

-

Extraction: The resulting mixture is stirred at room temperature for 30 minutes, and the solids are removed by filtration. The filtrate is extracted with diethyl ether or ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Spectroscopic Data and Structure Elucidation

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show characteristic signals for the indole ring protons, the ethyl side chain, and the hydroxyl proton.

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~8.2 | br s | 1H | N-H |

| ~7.3-7.4 | d | 1H | H-7 |

| ~7.1-7.2 | d | 1H | H-5 |

| ~7.0-7.1 | t | 1H | H-6 |

| ~7.0 | s | 1H | H-2 |

| ~3.9 | t | 2H | -CH₂-OH |

| ~3.0 | t | 2H | Ar-CH₂- |

| ~1.5 | t | 1H | -OH |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Chemical Shift (δ) (ppm) | Assignment |

| ~136 | C-7a |

| ~128 | C-3a |

| ~125 | C-2 |

| ~123 | C-6 |

| ~122 | C-5 |

| ~115 | C-4 |

| ~112 | C-3 |

| ~110 | C-7 |

| ~62 | -CH₂-OH |

| ~29 | Ar-CH₂- |

Mass Spectrometry (Predicted)

Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak and characteristic fragmentation patterns. The presence of bromine should be evident from the isotopic pattern of the molecular ion and bromine-containing fragments (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Workflow for Mass Spectrometry Analysis:

Caption: General workflow for mass spectrometry analysis.

Predicted Fragmentation:

-

M⁺˙: [C₁₀H₁₀BrNO]⁺˙ (m/z 239/241) - Molecular ion

-

[M - H₂O]⁺˙: Loss of water from the alcohol.

-

[M - CH₂OH]⁺: Cleavage of the C-C bond adjacent to the alcohol.

-

[M - Br]⁺: Loss of the bromine atom.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Strong, Broad | O-H stretch (alcohol) |

| ~3300 | Medium | N-H stretch (indole) |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Medium | Aliphatic C-H stretch |

| ~1600-1450 | Medium-Strong | C=C stretch (aromatic) |

| ~1100 | Strong | C-O stretch (primary alcohol) |

| ~750 | Strong | C-Br stretch |

Potential Biological Significance and Applications

While the specific biological activities of this compound have not been extensively reported, the indole scaffold is a well-known pharmacophore present in many biologically active compounds. The introduction of a bromine atom can significantly modulate the pharmacological properties of a molecule.

Bromoindole derivatives have been reported to exhibit a range of biological activities, including:

-

Anticancer: Some bromoindoles have shown cytotoxic activity against various cancer cell lines.

-

Antimicrobial: Bromo-substituted indoles have demonstrated antibacterial and antifungal properties.

-

Enzyme Inhibition: The indole nucleus can interact with the active sites of various enzymes, and bromine substitution can enhance this interaction.

Signaling Pathway Visualization (Hypothetical):

Given that many indole derivatives interact with protein kinases, a hypothetical signaling pathway diagram illustrates how this compound might act as a kinase inhibitor, a common mechanism for anticancer drugs.

Caption: Hypothetical inhibition of a kinase signaling pathway.

Conclusion

This technical guide provides a detailed framework for the structural elucidation of this compound. By combining a proposed synthetic route with predicted spectroscopic data and a discussion of potential biological activities, this document serves as a valuable starting point for researchers interested in this and related bromo-indole compounds. Further experimental validation is necessary to confirm the data presented herein. The unique structural features of this molecule suggest it may be a promising candidate for further investigation in the fields of medicinal chemistry and drug discovery.

References

A Technical Guide to the Spectral Analysis of 2-(4-bromo-1H-indol-3-yl)ethanol and its Analogs

Disclaimer: This technical guide addresses the spectral characterization of 2-(4-bromo-1H-indol-3-yl)ethanol. Due to a lack of publicly available experimental spectral data for this specific compound, this document utilizes the comprehensive spectral data of its parent compound, 2-(1H-indol-3-yl)ethanol (tryptophol), as a foundational analog. The provided data and interpretations will serve as a reference, with discussions on the anticipated spectral modifications resulting from the C-4 bromine substitution.

Introduction

This compound is a halogenated derivative of tryptophol, a well-known aromatic alcohol. The introduction of a bromine atom at the 4-position of the indole ring is expected to influence its electronic properties and, consequently, its spectroscopic characteristics. This guide provides an in-depth overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, based on the analysis of tryptophol. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Predicted Spectral Data of this compound

The following tables summarize the experimental spectral data for tryptophol. The predicted shifts for this compound are discussed in the subsequent sections.

Table 1: ¹H NMR Spectral Data of Tryptophol

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 8.10 | br s | N-H |

| 7.63 | d | H-4 |

| 7.39 | d | H-7 |

| 7.19 | t | H-6 |

| 7.12 | t | H-5 |

| 7.02 | s | H-2 |

| 3.91 | t | -CH₂-OH |

| 3.05 | t | Indole-CH₂- |

| 1.90 | s | -OH |

Solvent: CDCl₃, Frequency: 90 MHz. Data sourced from PubChem CID 10685[1].

Table 2: ¹³C NMR Spectral Data of Tryptophol

| Chemical Shift (ppm) | Assignment |

| 136.4 | C-7a |

| 127.4 | C-3a |

| 122.6 | C-2 |

| 122.1 | C-6 |

| 119.4 | C-5 |

| 118.8 | C-4 |

| 112.2 | C-3 |

| 111.2 | C-7 |

| 62.6 | -CH₂-OH |

| 28.7 | Indole-CH₂- |

Solvent: CDCl₃, Frequency: 25.16 MHz. Data sourced from PubChem CID 10685[1].

Table 3: Key IR Absorptions for the Indole Ring System

| Wavenumber (cm⁻¹) | Vibration Mode |

| ~3400 | N-H stretching |

| 3100-3000 | Aromatic C-H stretching |

| 1600-1450 | C=C stretching |

General data for indole-containing compounds[2].

Table 4: Mass Spectrometry Data of Tryptophol

| m/z | Relative Intensity | Assignment |

| 161 | 40% | [M]⁺ |

| 130 | 100% | [M - CH₂OH]⁺ |

Source: NIST[3].

Interpretation and Predicted Spectral Changes for this compound

¹H NMR Spectroscopy: The introduction of a bromine atom at the C-4 position will significantly alter the aromatic region of the ¹H NMR spectrum. The doublet corresponding to H-4 in tryptophol at ~7.63 ppm will be absent. The neighboring protons, H-5, will experience a change in its chemical environment and coupling pattern. The electron-withdrawing nature of bromine is expected to deshield adjacent protons, causing a downfield shift.

¹³C NMR Spectroscopy: In the ¹³C NMR spectrum, the most notable change will be the signal for C-4. The carbon atom directly attached to the bromine will exhibit a chemical shift in the range of 110-120 ppm. The other carbon atoms in the aromatic ring will also experience slight shifts in their resonance frequencies due to the electronic effect of the bromine substituent.

IR Spectroscopy: The IR spectrum of this compound is expected to be very similar to that of tryptophol. The characteristic N-H and O-H stretching vibrations will still be present. A C-Br stretching absorption is expected to appear in the fingerprint region, typically between 600 and 500 cm⁻¹, but it may be weak and difficult to assign definitively.

Mass Spectrometry: In the mass spectrum of this compound, the molecular ion peak will be a doublet, characteristic of a compound containing one bromine atom, with signals at m/z 239 and 241 of approximately equal intensity (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes). The fragmentation pattern is expected to be similar to that of tryptophol, with a prominent fragment corresponding to the loss of the ethanol side chain.

Experimental Protocols

The following are general protocols for the acquisition of spectral data for indole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 300 MHz or higher.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy:

-

Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS):

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: Obtain the mass spectrum, which shows the mass-to-charge ratio (m/z) of the ions.

-

Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the compound.

Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and spectral characterization of a substituted indole derivative like this compound.

Caption: General workflow for synthesis and spectral analysis.

References

2-(4-bromo-1H-indol-3-yl)ethanol solubility in organic solvents

An In-depth Technical Guide to the Solubility of 2-(4-bromo-1H-indol-3-yl)ethanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted indole derivative of significant interest in medicinal chemistry and drug development. The indole scaffold is a core structural motif in numerous biologically active compounds, and the strategic placement of a bromine atom and an ethanol group can substantially influence the molecule's physicochemical properties, including its solubility. A thorough understanding of the solubility of this compound in various organic solvents is paramount for its effective use in synthesis, purification, formulation, and biological screening.

This technical guide provides a comprehensive overview of the predicted solubility of this compound in a range of common organic solvents. Due to the limited availability of public quantitative solubility data for this specific molecule, this document focuses on providing a robust experimental framework for determining its solubility.

Predicted Solubility Profile

Based on the "like dissolves like" principle and the known solubility of similar indole-containing molecules, a predicted solubility profile for this compound has been compiled. The presence of the polar hydroxyl (-OH) group and the nitrogen atom in the indole ring allows for hydrogen bonding, while the bromo-indole core contributes to its lipophilicity. For instance, the parent compound, tryptophol (2-(1H-indol-3-yl)ethanol), is more soluble in less polar organic solvents like ethanol, methanol, and chloroform[1]. Similarly, indole itself is sparingly soluble in water but highly soluble in methanol[2].

It is crucial to note that the following table presents a qualitative prediction. Experimental verification is essential for obtaining accurate quantitative solubility data.

Table 1: Predicted Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Methanol (MeOH) | High | The hydroxyl group of both the solute and solvent can engage in hydrogen bonding, and the polarity of methanol can effectively solvate the indole ring. |

| Ethanol (EtOH) | High | Similar to methanol, ethanol's polarity and ability to form hydrogen bonds should lead to good solubility. | |

| Water | Low | The presence of the large, non-polar bromo-indole ring is expected to significantly limit solubility in water, despite the presence of a hydrogen-bonding ethanol group. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | As a strong hydrogen bond acceptor and highly polar solvent, DMSO is expected to effectively solvate the molecule. |

| N,N-Dimethylformamide (DMF) | High | Similar to DMSO, DMF is a polar aprotic solvent capable of strong intermolecular interactions with the solute. | |

| Acetonitrile (ACN) | Moderate | The polarity of acetonitrile should allow for moderate solubility. | |

| Non-Polar | Dichloromethane (DCM) | Moderate | The lipophilic character of the bromo-indole moiety should facilitate dissolution in this moderately polar solvent. |

| Toluene | Low to Moderate | The aromatic nature of toluene can interact with the indole ring, but the overall polarity difference may limit high solubility. | |

| Hexanes | Low | As a non-polar hydrocarbon solvent, hexanes are unlikely to effectively solvate the more polar regions of the molecule. |

Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in various solvents[3]. This protocol outlines the key steps for determining the solubility of this compound.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or vortex mixer

-

Thermostatically controlled environment (e.g., incubator or water bath)

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Experimental Workflow Diagram

Caption: A flowchart illustrating the key steps in the experimental determination of solubility.

Step-by-Step Procedure

3.1. Preparation of Saturated Solutions

-

Accurately weigh an excess amount of this compound (e.g., 5-10 mg) into a series of vials. The presence of undissolved solid at the end of the experiment is crucial.

-

To each vial, add a precise volume (e.g., 1.0 mL) of the selected organic solvent.

-

Securely cap the vials to prevent solvent evaporation.

3.2. Equilibration

-

Place the vials in an orbital shaker within a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached. A preliminary time-course experiment can determine the optimal equilibration time, but 24-48 hours is typical[4].

3.3. Phase Separation

-

After equilibration, visually confirm the presence of excess solid in each vial.

-

Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.

3.4. Sample Preparation for Analysis

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Attach a syringe filter (compatible with the solvent) and dispense the filtered solution into a clean vial. This step is critical to remove any remaining solid particles.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

3.5. Quantification by HPLC

-

Prepare a series of standard solutions of this compound with known concentrations.

-

Analyze the standard solutions by HPLC to generate a calibration curve (peak area vs. concentration).

-

Inject the diluted sample solution into the HPLC system and record the peak area.

-

Using the calibration curve, determine the concentration of this compound in the diluted sample.

3.6. Calculation of Solubility

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

Data Presentation

All experimentally determined quantitative solubility data should be summarized in a clearly structured table to facilitate easy comparison across the different organic solvents.

Table 2: Experimentally Determined Solubility of this compound

| Solvent | Solubility (mg/mL) | Solubility (mol/L) | Temperature (°C) |

| Methanol | 25 | ||

| Ethanol | 25 | ||

| Water | 25 | ||

| Dimethyl Sulfoxide | 25 | ||

| N,N-Dimethylformamide | 25 | ||

| Acetonitrile | 25 | ||

| Dichloromethane | 25 | ||

| Toluene | 25 | ||

| Hexanes | 25 |

Conclusion

The solubility of this compound in organic solvents is a critical parameter for its successful application in research and development. While this guide provides a predicted solubility profile based on established chemical principles, it is imperative to perform experimental validation. The detailed shake-flask protocol provided herein offers a robust methodology for obtaining accurate and reliable quantitative solubility data, which is essential for informed decision-making in drug discovery and development processes.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. On the positional and orientational order of water and methanol around indole: a study on the microscopic origin of solubility - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. enamine.net [enamine.net]

2-(4-bromo-1H-indol-3-yl)ethanol physical appearance and stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-(4-bromo-1H-indol-3-yl)ethanol, a compound of interest in various research and development applications. The information is presented to assist in its handling, storage, and application in experimental settings.

Physical and Chemical Properties

This compound, also known as 4-bromotryptophol, is a derivative of tryptophol.[1] Its physical and chemical characteristics are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C10H10BrNO | [1][2] |

| Molecular Weight | 240.1 g/mol | [1][2][3] |

| CAS Number | 202753-56-8 | [1][2][4] |

| Physical State | Solid | [5] |

| Appearance | Beige solid | [5] |

| Melting Point | 175 - 180 °C (347 - 356 °F) | [5] |

| Purity | > 95% or 96%+ | [2][4] |

Note: In contrast to its bromo-derivative, the parent compound, tryptophol, is a colorless to pale yellow liquid at room temperature with a melting point of 59 °C.[6][7][8]

Solubility Profile

-

Polar Solvents: The presence of a hydroxyl (-OH) group suggests potential solubility in polar solvents through hydrogen bonding.[6]

-

Organic Solvents: The indole ring, being aromatic and non-polar, indicates likely solubility in organic solvents such as ethanol, methanol, and chloroform.[6]

-

pH Dependence: The solubility may be influenced by the pH of the solution.[6]

For a related compound, 2-(7-ethyl-1H-indol-3-yl)ethanol, the solubility in water is reported as 2300 mg/L at 20 °C.

Stability and Storage

Proper handling and storage are crucial to maintain the integrity of this compound.

Recommended Storage Conditions:

-

Store in a well-ventilated place.[5]

-

Keep the container tightly closed.[5]

-

Store in a dry and cool environment.

Handling Precautions:

-

Wash hands and any exposed skin thoroughly after handling.[5]

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.[5]

-

Use only outdoors or in a well-ventilated area.[5]

-

Wear protective gloves, clothing, eye, and face protection.[5]

Incompatibilities and Decomposition:

-

Keep the product and empty containers away from heat and sources of ignition.[5]

-

Hazardous decomposition products upon combustion may include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen bromide.[5]

Experimental Protocols and Workflows

While specific experimental protocols for this exact compound are not detailed in the provided search results, a general workflow for characterizing the physical and chemical properties of a solid research chemical can be outlined.

Workflow for Physical and Chemical Property Determination

Caption: A generalized workflow for the analysis of physical and chemical properties of a research chemical.

Logical Flow for Safe Handling and Storage

Caption: A logical flow diagram illustrating the key steps for the safe handling and storage of chemical compounds.

References

- 1. parchem.com [parchem.com]

- 2. chemuniverse.com [chemuniverse.com]

- 3. (1R)-1-(4-bromo-1H-indol-3-yl)ethanol | C10H10BrNO | CID 82758259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2abiotech.net [2abiotech.net]

- 5. fishersci.com [fishersci.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Tryptophol | C10H11NO | CID 10685 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Tryptophol - Wikipedia [en.wikipedia.org]

The Biological Frontier of 4-Bromoindole Derivatives: A Technical Guide for Drug Discovery

For Immediate Release

A Deep Dive into the Pharmacological Potential of 4-Bromoindoles for Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs. The strategic placement of a bromine atom at the 4-position of this privileged heterocycle can significantly modulate its physicochemical properties and enhance its biological activities. This technical guide provides a comprehensive overview of the known biological activities of 4-bromoindole derivatives, focusing on their antimicrobial, anticancer, and enzyme-inhibiting potential. It serves as a resource for researchers engaged in the discovery and development of novel therapeutics.

Antimicrobial and Antibiofilm Activity

Bromoindole derivatives have demonstrated significant potential in combating microbial infections, including those caused by drug-resistant pathogens. The 4-bromo substitution, in particular, has been shown to confer potent antibacterial and antibiofilm properties.

Recent studies have highlighted the efficacy of multi-halogenated indoles against methicillin-resistant Staphylococcus aureus (MRSA), a high-priority pathogen. Notably, derivatives such as 4-bromo-6-chloroindole exhibit potent bactericidal activity, with Minimum Inhibitory Concentrations (MICs) comparable to the antibiotic gentamicin.[1] These compounds not only inhibit the growth of planktonic bacteria but also effectively tackle persistent biofilms, which are notoriously difficult to eradicate.[1] The parent compound, 4-bromoindole, has also shown activity against foodborne pathogens like Vibrio parahaemolyticus.

Quantitative Antimicrobial Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for select 4-bromoindole derivatives against various bacterial strains.

| Compound | Target Organism | Strain | MIC (µg/mL) | Reference |

| 4-Bromo-6-chloroindole | Staphylococcus aureus | ATCC 6538 | 30 | [1] |

| 4-Bromo-6-chloroindole | Staphylococcus aureus | ATCC 25923 | 30 | [1] |

| 4-Bromo-6-chloroindole | Staphylococcus aureus | MRSA CCARM 3003 | 50 | [1] |

| 4-Bromo-6-chloroindole | Staphylococcus aureus | MRSA USA300 | 50 | [1] |

| 6-Bromo-4-iodoindole | Staphylococcus aureus | ATCC 6538 | 20 | [1] |

| 6-Bromo-4-iodoindole | Staphylococcus aureus | ATCC 25923 | 20 | [1] |

| 6-Bromo-4-iodoindole | Staphylococcus aureus | MRSA CCARM 3003 | 30 | [1] |

| 6-Bromo-4-iodoindole | Staphylococcus aureus | MRSA USA300 | 30 | [1] |

Anticancer Potential

The indole nucleus is a prevalent feature in many anticancer agents, including vinca alkaloids. Bromination of the indole ring is a common strategy to enhance cytotoxic activity. While extensive research has focused on 5- and 6-bromoindole derivatives, the 4-bromo counterparts remain a promising area for exploration. Studies on related bromoindoles suggest that these compounds can exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways that control cell proliferation and survival.

One of the critical pathways often dysregulated in cancer is the Nuclear Factor-kappa B (NF-κB) signaling cascade . Indole derivatives have been shown to inhibit this pathway, preventing the translocation of NF-κB into the nucleus and thereby downregulating the expression of genes involved in inflammation, cell survival, and metastasis.

Signaling Pathway: NF-κB Inhibition

The diagram below illustrates the canonical NF-κB signaling pathway and the putative inhibitory action of indole derivatives. Activation by stimuli like TNF-α leads to the phosphorylation and degradation of the inhibitor IκBα. This releases the NF-κB dimer (p50/p65), allowing it to enter the nucleus and activate target gene transcription. Indole derivatives may interfere with this cascade, potentially by inhibiting the IκB kinase (IKK) complex.

References

Potential Pharmacological Relevance of 2-(4-bromo-1H-indol-3-yl)ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide explores the potential pharmacological relevance of the synthetic indole derivative, 2-(4-bromo-1H-indol-3-yl)ethanol. Due to a scarcity of direct research on this specific molecule, this document extrapolates its potential biological activities based on the established pharmacological profiles of structurally related bromoindole compounds and tryptophol (indole-3-ethanol) analogs. The indole scaffold is a well-established pharmacophore present in numerous biologically active natural products and synthetic drugs. The introduction of a bromine atom to the indole ring is a common strategy in medicinal chemistry to enhance potency and modulate physicochemical properties. This guide summarizes the potential antimicrobial, anticancer, and anti-inflammatory activities of this compound, providing researchers with a foundational understanding for future investigations.

Introduction

The indole nucleus is a privileged heterocyclic motif that forms the core of a vast array of pharmacologically active compounds. Its presence in the essential amino acid tryptophan makes it a fundamental building block in human physiology and a precursor to key neurotransmitters like serotonin and melatonin. In drug discovery, the indole scaffold is recognized for its ability to interact with a wide range of biological targets, leading to diverse therapeutic applications.

Halogenation, particularly bromination, of the indole ring can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. While this compound itself is not extensively studied, the analysis of its structural components—the indole-3-ethanol (tryptophol) backbone and the bromo-substitution at the 4-position—provides a strong basis for predicting its potential pharmacological activities. This guide will synthesize the available data on related compounds to build a speculative but scientifically grounded profile for this compound.

Potential Biological Activities

Based on the biological activities of structurally similar compounds, this compound is hypothesized to possess antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial and Antibiofilm Activity

Bromoindole alkaloids, particularly those isolated from marine organisms, have demonstrated significant antimicrobial and antibiofilm properties. The presence of the bromine atom is often crucial for this activity.

Supporting Evidence: The marine bisindole alkaloid 2,2-bis(6-bromo-3-indolyl) ethylamine has shown potent antimicrobial activity against a range of bacteria, including Escherichia coli, Staphylococcus aureus, and Klebsiella pneumoniae.[1] This compound was also found to inhibit biofilm formation and disaggregate existing biofilms.[1][2] The ethylamine side chain in this molecule is structurally related to the ethanol side chain of the target compound.

Table 1: Antimicrobial Activity of a Related Bromoindole Alkaloid

| Compound | Test Organism | Minimum Inhibitory Concentration (MIC) | Reference |

| 2,2-bis(6-bromo-3-indolyl) ethylamine | Escherichia coli | 8 mg/L | [1] |

| Staphylococcus aureus | 8 mg/L | [1] | |

| Klebsiella pneumoniae | 8 mg/L | [1] |

Anticancer Activity

Numerous indole derivatives have been investigated as potential anticancer agents due to their ability to interfere with various cellular processes crucial for cancer cell proliferation and survival. Bromo-substituted indoles have shown particular promise in this area.

Supporting Evidence: Studies on 3-(2-bromoethyl)-indole, a compound structurally similar to this compound, have demonstrated its ability to inhibit the growth of colon cancer cells (SW480 and HCT116).[3] This compound was also found to inhibit cell motility and reduce the levels of key cell cycle proteins like cyclin D1 and A.[3] Furthermore, it was shown to inhibit the activation of NF-κB, a transcription factor implicated in carcinogenesis and drug resistance.[3][4]

Table 2: In Vitro Anticancer Activity of a Related Bromoindole

| Compound | Cell Line | Activity | IC50 / Effective Concentration | Reference |

| 3-(2-bromoethyl)-indole (BEI-9) | SW480 (colon cancer) | Growth inhibition | 12.5 µM | [3] |

| HCT116 (colon cancer) | Growth inhibition | 5 µM | [3] | |

| Reporter cells | NF-κB inhibition | 0.8 µM | [3] |

Anti-inflammatory and Neurological Potential

The parent structure, indole-3-ethanol (tryptophol), has been shown to possess anti-inflammatory properties and can induce sleep-like states. These effects are often linked to the modulation of inflammatory pathways and interactions with the central nervous system.

Supporting Evidence: Indole-3-ethanol has been reported to alleviate radiation-induced enteritis by modulating the gut microbiota and decreasing pro-inflammatory cytokines such as IL-17A.[5] It is also known to have anti-inflammatory effects in adipocytes by reducing the production of monocyte chemoattractant protein-1 (MCP-1). Tryptophol itself is known to induce sleep in animal models, suggesting a potential role in regulating sleep mechanisms.[6]

Experimental Protocols

The following are representative experimental protocols for assessing the potential biological activities of this compound, based on methodologies used for similar compounds.

Determination of Minimum Inhibitory Concentration (MIC) - Antimicrobial Activity

This protocol is based on the methodology used to evaluate the antimicrobial activity of marine bisindole alkaloids.[1]

-

Microorganism Preparation: Prepare fresh overnight cultures of the test bacteria (e.g., E. coli, S. aureus) in a suitable broth medium (e.g., Mueller-Hinton broth). Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.

-

Compound Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare a series of twofold dilutions in the broth medium in a 96-well microtiter plate.

-

Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate. Include a positive control (bacteria with no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

MTT Assay - Cell Viability and Anticancer Activity

This protocol is a standard method for assessing cell viability and is commonly used to screen for anticancer activity, as described for other indole derivatives.[7]

-

Cell Culture: Culture human cancer cell lines (e.g., SW480, HCT116) in an appropriate medium supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

NF-κB Reporter Assay - Mechanism of Action

This assay is used to determine if a compound can inhibit the activity of the NF-κB transcription factor, a key player in inflammation and cancer.[3]

-

Cell Line: Use a stable cell line that expresses a reporter gene (e.g., luciferase) under the control of an NF-κB response element.

-

Compound Treatment: Treat the cells with this compound for a defined period.

-

NF-κB Activation: Induce NF-κB activation using a known stimulus, such as tumor necrosis factor-alpha (TNF-α).

-

Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.

-

Data Analysis: A decrease in luciferase activity in the presence of the compound indicates inhibition of the NF-κB pathway.

Potential Signaling Pathways and Mechanisms of Action

Based on the activities of related indole derivatives, this compound may exert its effects through the modulation of key signaling pathways involved in cell survival, proliferation, and inflammation.

Inhibition of NF-κB Signaling Pathway

The inhibition of the NF-κB pathway is a common mechanism for anti-inflammatory and anticancer agents. By preventing the activation of NF-κB, this compound could potentially suppress the expression of pro-inflammatory cytokines and pro-survival genes in cancer cells.

Caption: Potential inhibition of the NF-κB signaling pathway.

Induction of Apoptosis in Cancer Cells

Many anticancer compounds, including indole derivatives, induce programmed cell death (apoptosis) in cancer cells. This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.

Caption: Potential induction of the intrinsic apoptosis pathway.

Conclusion and Future Directions

While direct experimental evidence for the pharmacological relevance of this compound is currently lacking, a review of the literature on structurally related bromoindoles and tryptophol derivatives strongly suggests its potential as a bioactive molecule. The compound warrants further investigation for its antimicrobial, anticancer, and anti-inflammatory properties.

Future research should focus on:

-

In vitro screening: Evaluating the antimicrobial activity against a panel of pathogenic bacteria and fungi, and assessing the cytotoxic effects on various cancer cell lines.

-

Mechanism of action studies: Investigating the molecular targets and signaling pathways modulated by the compound, such as the NF-κB and apoptosis pathways.

-

In vivo studies: If promising in vitro activity is observed, conducting animal studies to evaluate the efficacy, toxicity, and pharmacokinetic profile of this compound.

This technical guide provides a foundational framework to stimulate and guide future research into the pharmacological potential of this and other related indole derivatives.

References

- 1. Marine Alkaloid 2,2-Bis(6-bromo-3-indolyl) Ethylamine and Its Synthetic Derivatives Inhibit Microbial Biofilms Formation and Disaggregate Developed Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Marine Alkaloid 2,2-Bis(6-bromo-3-indolyl) Ethylamine and Its Synthetic Derivatives Inhibit Microbial Biofilms Formation and Disaggregate Developed Biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3-(2-Bromoethyl)-indole inhibits the growth of cancer cells and NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-(2-Bromoethyl)-indole inhibits the growth of cancer cells and NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metagenomics-Metabolomics Reveals the Alleviation of Indole-3-Ethanol on Radiation-Induced Enteritis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Synthesis and Biological Evaluation of Novel 1-Alkyl-tryptophan Analogs as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(4-bromo-1H-indol-3-yl)ethanol: A Tryptophol Analog for Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-bromo-1H-indol-3-yl)ethanol, also known as 4-bromotryptophol, a halogenated analog of the naturally occurring tryptophol. While direct biological data on this specific compound is limited, this document consolidates available information on its synthesis, chemical properties, and potential as a tryptophol analog. Drawing parallels from studies on related brominated indole derivatives and tryptophol itself, this guide explores its potential biological activities, particularly in quorum sensing inhibition and antimicrobial applications. Detailed experimental protocols for synthesis and relevant biological assays are provided to facilitate further research and evaluation of this compound for drug development.

Introduction

Tryptophol (2-(1H-indol-3-yl)ethanol) is a well-characterized aromatic alcohol produced by various organisms, including fungi, bacteria, and plants. It is known to play diverse biological roles, acting as a quorum sensing molecule in yeast, a sleep-inducing agent, and an immune response modulator[1]. The structural modification of tryptophol, particularly through halogenation, offers a promising avenue for the development of novel therapeutic agents with enhanced or altered biological activities. The introduction of a bromine atom to the indole ring, as in this compound, can significantly impact the molecule's lipophilicity, electronic properties, and binding affinity to biological targets. This guide focuses on the synthesis, characterization, and potential applications of this compound as a tryptophol analog.

Chemical Properties and Synthesis

This section details the chemical characteristics and a laboratory-scale synthesis protocol for this compound.

Chemical Data

| Property | Value | Reference |

| IUPAC Name | This compound | - |

| Synonyms | 4-Bromotryptophol | - |

| CAS Number | 202753-56-8 | [2][3] |

| Molecular Formula | C₁₀H₁₀BrNO | [2] |

| Molecular Weight | 240.10 g/mol | [4] |

| Appearance | Solid (predicted) | - |

| Solubility | Soluble in organic solvents like ethyl acetate and methanol. | Inferred |

Synthesis Protocol

A common method for the synthesis of this compound involves the reduction of a corresponding ketoester.

Reaction Scheme:

Materials:

-

Ethyl 2-(4-bromo-3-indolyl)-2-oxoacetate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Ethyl acetate

-

Water

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexane

-

Silica gel for thin-layer chromatography (TLC)

Procedure:

-

To a solution of ethyl 2-(4-bromo-3-indolyl)-2-oxoacetate (1 equivalent) in anhydrous THF, add lithium aluminum hydride (LiAlH₄) (approximately 6.8 equivalents) portion-wise at 0 °C.

-

After the addition is complete, reflux the reaction mixture for 2 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the slow addition of water, followed by ethyl acetate.

-

Filter the resulting suspension and wash the solid residue with ethyl acetate.

-

Combine the organic layers and wash with water.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by preparative thin-layer chromatography using a solvent system of hexane and ethyl acetate (1:1 v/v) to yield this compound.

Spectroscopic Data

| Data Type | Values |

| ¹H NMR (CDCl₃) | δ 8.12 (1H, br s), 7.32 (1H, dd) |

| HRMS (ESI-MS) | C₁₀H₁₀BrNO, Calculated: 238.9946; Found: (Data not available in searches) |

Potential Biological Activities as a Tryptophol Analog

Quorum Sensing Inhibition

Tryptophol is a known quorum sensing (QS) molecule in various microorganisms. QS is a cell-to-cell communication mechanism that bacteria use to coordinate gene expression based on population density, often regulating virulence and biofilm formation. Studies have shown that bromination of indole derivatives can significantly enhance their quorum sensing inhibitory (QSI) properties. For instance, brominated indole-3-carboxaldehydes have demonstrated a 2- to 13-fold reduction in their IC₅₀ values for QS inhibition in Chromobacterium violaceum[1][5]. This suggests that this compound could act as a potent inhibitor of bacterial quorum sensing.

Antimicrobial Activity

Various bromo-indole derivatives have been reported to possess significant antimicrobial activity against a range of bacteria and fungi[6][7][8]. The presence of the bromine atom can enhance the lipophilicity of the molecule, potentially facilitating its passage through microbial cell membranes. Furthermore, halogen atoms can participate in halogen bonding, which may contribute to target binding and inhibition. Therefore, this compound is a candidate for evaluation as a novel antimicrobial agent.

Proposed Experimental Protocols for Biological Evaluation

To elucidate the biological activity of this compound, the following experimental protocols are recommended.

Quorum Sensing Inhibition Assay (Violacein Inhibition Assay)

This assay utilizes the bacterium Chromobacterium violaceum, which produces the purple pigment violacein in a process regulated by N-acyl-homoserine lactone (AHL) based quorum sensing. Inhibition of QS results in a reduction of violacein production.

Materials:

-

Chromobacterium violaceum (e.g., ATCC 12472)

-

Luria-Bertani (LB) broth and agar

-

This compound stock solution (in DMSO or ethanol)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Prepare an overnight culture of C. violaceum in LB broth.

-

Dilute the overnight culture 1:1000 in fresh LB broth.

-

In a 96-well plate, add 198 µL of the diluted C. violaceum culture to each well.

-

Add 2 µL of various concentrations of this compound to the wells. Include a vehicle control (DMSO or ethanol) and a positive control (a known QS inhibitor).

-

Incubate the plate at 30°C for 24-48 hours with shaking.

-

After incubation, quantify violacein production by lysing the cells (e.g., with DMSO) and measuring the absorbance of the supernatant at 585 nm.

-

Cell viability should be assessed in parallel (e.g., by measuring OD₆₀₀) to ensure that the observed inhibition of violacein production is not due to cytotoxicity.

-

Calculate the percentage of violacein inhibition for each concentration of the test compound.

Antimicrobial Susceptibility Testing

Standard broth microdilution or disk diffusion assays can be employed to determine the minimum inhibitory concentration (MIC) of this compound against a panel of pathogenic bacteria and fungi.

Materials:

-

Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Appropriate growth media (e.g., Mueller-Hinton broth for bacteria, RPMI for fungi)

-

This compound stock solution

-

96-well microtiter plates

-

Incubator

Procedure (Broth Microdilution):

-

Prepare serial dilutions of this compound in the appropriate growth medium in a 96-well plate.

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Include a positive control (microorganism with no compound) and a negative control (medium only).

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determine the MIC as the lowest concentration of the compound that visibly inhibits microbial growth.

Cytotoxicity Assay (MTT Assay)

It is crucial to assess the cytotoxicity of any potential therapeutic agent against mammalian cells to determine its therapeutic index.

Materials:

-

Human cell line (e.g., HEK293 for normal cells, HeLa for cancer cells)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound for 24-72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

-

Solubilize the formazan crystals with DMSO.

-

Measure the absorbance at 570 nm.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

Conclusion

This compound represents an intriguing tryptophol analog with unexplored therapeutic potential. Based on the established biological activities of tryptophol and the enhancing effects of bromination on other indole derivatives, it is hypothesized that this compound may exhibit potent quorum sensing inhibitory and antimicrobial properties. The synthetic route is accessible, and standardized biological assays are available for its evaluation. Further investigation into the biological activities and mechanism of action of this compound is warranted to determine its viability as a lead compound in drug discovery and development. This technical guide provides the foundational information and experimental framework to initiate such studies.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Anti-Quorum-Sensing Activity of Tryptophan-Containing Cyclic Dipeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell proliferation across six cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Effect of Bromination on the Quorum Sensing-Inhibiting Properties of Indole-3-Carboxaldehydes in Chromobacterium violaceum AHL System [mdpi.com]

The Ubiquitous Presence of Bromo-Indole Alkaloids in Nature: A Technical Guide for Researchers

An in-depth exploration of the sources, quantification, isolation, and biological significance of bromo-indole alkaloids, offering a comprehensive resource for professionals in scientific research and drug development.

Introduction

Indole alkaloids represent a remarkably diverse and pharmacologically significant class of natural products. Within this group, bromo-indole alkaloids, predominantly found in marine ecosystems, have emerged as a focal point of research due to their potent and varied biological activities.[1] Marine organisms, thriving in environments characterized by high salinity and intense competition, have evolved unique biosynthetic pathways to produce these halogenated secondary metabolites. The incorporation of bromine atoms often enhances the therapeutic potential of these molecules, leading to a wide array of effects including antimicrobial, anti-inflammatory, and cytotoxic properties.[1][2] This technical guide provides a thorough overview of the natural occurrence of bromo-indole alkaloids, detailing their sources, quantitative data, experimental protocols for their isolation, and their impact on key cellular signaling pathways.

Natural Sources and Quantitative Data

Bromo-indole alkaloids are primarily isolated from a rich tapestry of marine life, including sponges, tunicates, corals, and molluscs.[1][3] Marine sponges, in particular, are a prolific source of these unique compounds.[1] The following tables summarize the quantitative data available for some of the well-studied bromo-indole alkaloids.

| Bromo-Indole Alkaloid | Natural Source | Concentration/Yield | Reference |

| Aplysinopsin | Tubastrea aurea (Coral) | 1.2 mg/g of wet weight | [4] |

| Barettin | Geodia barretti (Sponge) | EC50 of 0.9 µM (antifouling) | [5] |

| 8,9-dihydrobarettin | Geodia barretti (Sponge) | EC50 of 7.9 µM (antifouling) | [5] |

| 6,6'-Dibromoindigo | Murex brandaris (Mollusc) | 1.4 g from 12,000 snails | [6] |

| Dragmacidin D | Spongosorites sp. (Sponge) | IC50 of 2.6 µM (P388 cells) | [7] |

| Aeroplysinin-1 | Verongula rigida (Sponge) | 2.6 mg (2.2% w/w of fraction) | [8] |

| Dihydroxyaerothionin | Verongula rigida (Sponge) | 0.8 mg (0.7% w/w of fraction) | [8] |

Experimental Protocols

The isolation and purification of bromo-indole alkaloids from their natural sources is a meticulous process involving several key steps. Below are detailed protocols for the extraction and purification of these compounds from various marine organisms.

Protocol 1: General Extraction and Isolation from Marine Sponges (e.g., Geodia barretti)

1. Sample Preparation:

-

Immediately freeze the collected marine sponge sample to preserve its chemical integrity.[9]

-

Lyophilize (freeze-dry) the frozen sample to remove water.[9]

-

Grind the dried sponge tissue into a fine powder.[9]

2. Crude Extraction:

-

Macerate the powdered sponge material (e.g., 100 g) with a 1:1 mixture of dichloromethane (CH₂Cl₂) and methanol (CH₃OH) (e.g., 3 x 500 mL).[9]

-

Perform each extraction at room temperature for 24 hours.[9]

-

Combine the solvent extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.[9]

3. Solvent Partitioning (Modified Kupchan Method):

-

Dissolve the crude extract in a 1:1 CH₂Cl₂:CH₃OH solution.[9]

-

Perform liquid-liquid partitioning against a series of immiscible solvents of increasing polarity, such as hexane, chloroform, and n-butanol.[9]

4. Chromatographic Purification:

-

Size-Exclusion Chromatography: Use a Sephadex LH-20 column with methanol as the eluent to separate compounds based on size.[10]

-

Silica Gel Chromatography: Further fractionate the active fractions using normal-phase silica gel column chromatography with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol).[10]

-

High-Performance Liquid Chromatography (HPLC): Perform the final purification using a reversed-phase HPLC system (e.g., on a C18 column) with a suitable solvent system (e.g., acetonitrile-water or methanol-water gradients) to isolate the pure bromo-indole compounds.[9][10]

Protocol 2: Isolation from Marine Bacteria (e.g., Pseudoalteromonas)

1. Culture and Extraction:

-

Grow the marine bacterial strain in a suitable broth medium (e.g., marine broth).[11]

-

Extract the bacterial cell culture twice with equal volumes of dichloromethane.[11]

-

Concentrate the resulting organic phase using a rotary evaporator.[11]

-

Evaporate to dryness under a stream of nitrogen.[11]

2. Initial Purification:

-

Resuspend the residue in a mixture of acidified ethyl acetate and acetonitrile.[11]

-

Add the mixture to distilled water and centrifuge to separate the phases.[11]

-

Subject the aqueous phase to preparative HPLC.[11]

3. Final Purification:

-

Collect the active fraction from the preparative HPLC.

-

Perform a second round of purification using either reversed-phase or normal-phase analytical HPLC to obtain the pure bromo-indole alkaloid.[11]

Protocol 3: Isolation of Dragmacidin D from a Deep-Water Sponge (Spongosorites sp.)

-